A Senior Application Scientist's Technical Guide to 2,6-Diiodo-4-nitroaniline
A Senior Application Scientist's Technical Guide to 2,6-Diiodo-4-nitroaniline
Executive Summary
2,6-Diiodo-4-nitroaniline is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Characterized by a nitro-activated benzene ring symmetrically substituted with two iodine atoms and an amine group, this molecule serves as a versatile building block for the construction of complex molecular architectures. The presence of two ortho iodine atoms, which are excellent leaving groups in metal-catalyzed cross-coupling reactions, alongside the directing and activating effects of the amino and nitro groups, makes it a valuable precursor in pharmaceutical and materials science research. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, a discussion of its synthetic utility, and essential safety information.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of 2,6-diiodo-4-nitroaniline dictates its physical and spectroscopic properties. The high molecular weight is primarily due to the two iodine atoms. It presents as a pale yellow to amber crystalline solid and is sensitive to light and air.[1] Its solubility profile is typical for a polar aromatic compound of its size, being largely insoluble in water but soluble in polar organic solvents like alcohol and ether.
Core Chemical Properties
A summary of the key physicochemical properties for 2,6-diiodo-4-nitroaniline (CAS No: 5398-27-6) is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |
| Molecular Weight | 389.92 g/mol | [3] |
| Appearance | Pale yellow to amber powder/crystal | [1] |
| Melting Point | 251-253 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | |
| InChI Key | YPVYMWQYENWFAT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)[O-] | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural confirmation of 2,6-diiodo-4-nitroaniline. While full spectra are best obtained from dedicated databases, the expected characteristics are outlined below, with data from the closely related 2,6-dibromo-4-nitroaniline used for illustrative purposes.[5]
| Technique | Expected Observations for 2,6-Diiodo-4-nitroaniline | Rationale & Expert Insights |
| ¹H NMR | A sharp singlet for the two equivalent aromatic protons (Ar-H) and a broad singlet for the amine protons (-NH₂). | Due to the C₂ symmetry of the molecule, the two protons on the aromatic ring (at C3 and C5) are chemically equivalent, resulting in a single signal. The amine protons often appear as a broad signal due to quadrupole broadening and potential exchange with trace water. For the dibromo analog in DMSO-d6, the Ar-H singlet appears at δ 8.27 ppm and the -NH₂ singlet at δ 6.79 ppm.[5] |
| ¹³C NMR | Four distinct signals are expected: one for the carbon bearing the amine (C-NH₂), one for the carbon with the nitro group (C-NO₂), one for the iodinated carbons (C-I), and one for the protonated carbons (C-H). | The C-I signal will be significantly shifted upfield compared to its non-substituted counterpart due to the "heavy atom effect" of iodine. For the dibromo analog, the signals are assigned as follows: 149.6 (C-NH₂), 136.9 (C-NO₂), 128.4 (C-H), and 105.8 (C-Br) ppm.[5] A similar pattern is expected for the iodo compound. |
| FT-IR | Characteristic stretches for N-H (amine), N=O (nitro group), C-I, and aromatic C-H/C=C bonds. | Look for two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches of the primary amine.[5] Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z ≈ 390. | The mass spectrum will show a prominent molecular ion peak. Key fragmentation may involve the loss of the nitro group (-NO₂) or iodine atoms (-I).[4] |
Synthesis and Mechanistic Insights
The most reliable and well-documented synthesis of 2,6-diiodo-4-nitroaniline is achieved via the direct electrophilic iodination of p-nitroaniline. This method, detailed in Organic Syntheses, is robust and scalable.[6]
Causality Behind Experimental Choices
The selection of reagents and conditions is based on fundamental principles of electrophilic aromatic substitution (EAS):
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Substrate: p-Nitroaniline is used as the starting material. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strong deactivating, meta-directing group. The directing effects of the amino group dominate, guiding the incoming electrophiles to the positions ortho to it (C2 and C6).
-
Iodinating Agent: Iodine monochloride (ICl) is a more potent electrophile than molecular iodine (I₂) because the I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom susceptible to nucleophilic attack by the electron-rich aniline ring.[7] Using two equivalents of ICl ensures di-substitution.
-
Solvent: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting materials and facilitate the reaction without competing with the substrate.[6]
-
Temperature: Heating the reaction mixture on a water bath provides the necessary activation energy to overcome the deactivating effect of the nitro group and the steric hindrance of the first iodine atom for the second substitution to occur.[6]
The mechanism is a classic electrophilic aromatic substitution. The π-electrons of the aniline ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (e.g., acetate from the solvent) then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the iodinated product.[7]
Experimental Protocol: Synthesis of 2,6-Diiodo-4-nitroaniline
This protocol is adapted from a procedure published in Organic Syntheses, Coll. Vol. 2, p.349 (1943).[6]
Step 1: Dissolution
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In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 138 g (1.0 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.
Step 2: Addition of Iodinating Agent
-
Remove the heat source.
-
Slowly add a mixture of 325 g (2.0 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring. A significant exotherm will be observed.
Step 3: Reaction
-
Heat the mixture on a rapidly boiling water bath for two hours.
Step 4: Isolation and Purification
-
Transfer the hot mixture to a 1-L beaker and allow it to cool to room temperature.
-
Treat the solidified mass with 100 mL of glacial acetic acid, breaking up any lumps.
-
Filter the mixture by suction using a large Büchner funnel, washing the crystals with two 25-mL portions of glacial acetic acid.
-
Return the crystals to the beaker, stir thoroughly with 200 mL of cold glacial acetic acid, and filter again by suction.
-
Wash the filter cake with two additional 25-mL portions of glacial acetic acid, sucking the crystals as dry as possible.
-
Finally, wash the cake with 50 mL of diethyl ether and use suction to remove the ether.
-
Air-dry the product to a constant weight. The expected yield is 220–250 g (56–64%).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,6-diiodo-4-nitroaniline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2,6-diiodo-4-nitroaniline lies in the orthogonal reactivity of its functional groups. The two carbon-iodine (C-I) bonds are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in oxidative addition to Pd(0), the first step in many cross-coupling catalytic cycles. This makes 2,6-diiodo-4-nitroaniline a highly reactive substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid). For the analogous 2,6-dibromo-4-nitroaniline, efficient double Suzuki couplings have been demonstrated using a ligand-free Pd(OAc)₂ catalyst system in aqueous DMF, yielding 2,6-diaryl-4-nitroaniline derivatives.[8][9] A similar or even higher reactivity is expected for the diiodo compound, providing a direct route to sterically hindered terphenyl systems, which are scaffolds of interest in materials science and medicinal chemistry.
-
Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling aryl halides with amines.[3][10] 2,6-Diiodo-4-nitroaniline can be coupled with various primary or secondary amines to introduce new nitrogen-containing substituents at the 2 and 6 positions. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling access to a vast chemical space of complex amines.[11]
Logical Relationship Diagram
Caption: Synthetic utility of 2,6-diiodo-4-nitroaniline in cross-coupling.
Safety and Handling
As a laboratory chemical, 2,6-diiodo-4-nitroaniline must be handled with appropriate precautions.
-
GHS Hazard Classification: It is classified as an irritant. The specific hazard statements are:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and protected from light.
-
In Case of Contact:
-
Eyes: Rinse immediately with plenty of water for several minutes and seek medical advice.
-
Skin: Wash with plenty of soap and water.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Diiodo-4-nitroaniline is a strategically important synthetic intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible building block for research. The high reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of complex, sterically demanding molecules relevant to drug discovery and materials science. Proper adherence to safety protocols is essential when handling this compound.
References
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ChemBK. (2024). 2,6-DIIODO-4-NITROANILINE - Physico-chemical Properties. ChemBK. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Diiodo-4-nitroaniline. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Diiodo-4-nitroaniline - Safety and Hazards. PubChem Compound Database. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Radhakrishnamurti, P. S., & Padhi, S. C. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20B, 1051-1053.
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ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. Available at: [Link]
- Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.
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Sandin, R. B., Drake, W. V., & Leger, F. (1943). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, Coll. Vol. 2, 349. Available at: [Link]
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